molecular formula C23H22FN3O2 B14987505 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B14987505
M. Wt: 391.4 g/mol
InChI Key: SMWLHZJYIZMFIH-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one is a complex organic compound that features a unique structure combining indole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the indole and pyrrolidinone moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorinated indole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Reduced derivatives of the carbonyl group.

    Substitution Products: Substituted derivatives at the fluorinated indole ring.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.

    Pathway Inhibition: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-bromo-1H-indol-3-yl)ethyl]pyrrolidin-2-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to molecular targets, compared to its chloro and bromo analogs.

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C23H22FN3O2/c24-18-5-6-20-19(12-18)16(13-25-20)7-9-26-14-17(11-22(26)28)23(29)27-10-8-15-3-1-2-4-21(15)27/h1-6,12-13,17,25H,7-11,14H2

InChI Key

SMWLHZJYIZMFIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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